molecular formula C27H25N5O7S B607472 Fluorescein-PEG2-Azide CAS No. 1146195-72-3

Fluorescein-PEG2-Azide

Cat. No.: B607472
CAS No.: 1146195-72-3
M. Wt: 563.59
InChI Key: ZLPFCAHUXVVHPW-UHFFFAOYSA-N
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Description

Fluorescein-PEG2-Azide is a green-emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm. It contains an azide group, which enables Click Chemistry, a powerful tool for bioconjugation and molecular labeling. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding .

Scientific Research Applications

Fluorescein-PEG2-Azide has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Fluorescein-PEG2-Azide is a heterofunctional fluorescent PEG derivative . Its primary targets are molecules containing alkyne groups . The azide group in the compound enables Click Chemistry, a powerful tool for bioconjugation, allowing the compound to bind to these targets .

Mode of Action

The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction results in the formation of a stable triazole ring, creating a strong covalent bond between the this compound and the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. As a fluorescent dye derivative, it is often used to visualize and track the behavior of target molecules in various biochemical pathways .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the fluorescent labeling of target molecules . This allows for the visualization and tracking of these molecules, aiding in various research applications, such as studying protein function, cellular processes, and biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties might be affected by the pH and temperature of the environment . Additionally, the presence of copper ions is necessary for the CuAAC reaction .

Future Directions

Fluorescence imaging is an important method in the field of biomedicine. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG2-Azide, with its excellent photophysical properties, could play a significant role in these developments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-PEG2-Azide is synthesized through a series of chemical reactions involving the attachment of a PEG spacer to fluorescein, followed by the introduction of an azide group. The typical synthetic route involves:

    PEGylation: The attachment of PEG to fluorescein to form Fluorescein-PEG.

The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM) to ensure solubility and proper reaction kinetics .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-PEG2-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Click Chemistry: Triazole derivatives.

    Substitution Reactions: Alkyl azides.

    Reduction: Primary amines.

Comparison with Similar Compounds

Similar Compounds

    Alexa Fluor 488 Azide: Another green-emitting fluorescent dye with similar excitation/emission properties.

    Oregon Green 488 Azide: A fluorescent dye used for similar applications in molecular labeling and imaging.

    Tetramethylrhodamine (TAMRA) Azide: A red-emitting fluorescent dye used in bioconjugation

Uniqueness

Fluorescein-PEG2-Azide is unique due to its combination of a fluorescein moiety and a PEG spacer, which enhances its solubility and reduces steric hindrance. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .

Properties

IUPAC Name

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPFCAHUXVVHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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